molecular formula C8H9NO3 B3058544 2-Amino-4-hydroxy-3-methoxybenzaldehyde CAS No. 89984-23-6

2-Amino-4-hydroxy-3-methoxybenzaldehyde

Cat. No. B3058544
CAS RN: 89984-23-6
M. Wt: 167.16 g/mol
InChI Key: PNKIOGYYVJRTML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-4-hydroxy-3-methoxybenzaldehyde consists of a benzene ring with substituents. The amino group (-NH2) and hydroxyl group (-OH) are attached at specific positions on the ring. The methoxy group (-OCH3) adds further complexity to the structure. Detailed spectroscopic studies, such as FTIR and Raman analyses, provide insights into its vibrational modes and molecular interactions .

Scientific Research Applications

1. Spectroscopic Studies and Molecular Structure Analysis

2-Amino-4-hydroxy-3-methoxybenzaldehyde is used in the preparation of Schiff bases, which are then studied through spectroscopic methods like 1H NMR, IR, and UV/Vis spectroscopy. These studies are essential for understanding molecular structures and electronic transitions in these compounds (Issa, Khedr, & Rizk, 2008).

2. Antimicrobial and Antiaflatoxigenic Properties

Research indicates that Schiff bases derived from 2-Amino-4-hydroxy-3-methoxybenzaldehyde exhibit significant antimicrobial and antiaflatoxigenic activities. This property is particularly valuable for its potential application in food safety and preservation (Harohally, Cherita, Bhatt, & Appaiah, 2017).

3. Applications in Organic Synthesis

This compound is utilized in the synthesis of various organic structures, such as benzo[b]thiophenes and benzisothiazoles. These synthesized compounds have potential applications in pharmaceuticals and chemical industries (Rahman & Scrowston, 1983).

4. Peptide Synthesis

Incorporating 2-Amino-4-hydroxy-3-methoxybenzaldehyde in peptide synthesis is an area of interest. Its derivatives are explored for their potential in facilitating the synthesis of complex peptides (Ede, Ang, James, & Bray, 1996).

Future Directions

For more detailed information, refer to relevant scientific papers and databases .

properties

IUPAC Name

2-amino-4-hydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKIOGYYVJRTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294315
Record name 2-Amino-4-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89984-23-6
Record name NSC95799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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